
(Z)-2-(3,5-dimethoxyphenoxy)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide is an organic compound characterized by the presence of a phenoxy group substituted with two methoxy groups at the 3 and 5 positions, and an imidamide group with a hydroxy substituent
Preparation Methods
The synthesis of (Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide typically involves the reaction of 3,5-dimethoxyphenol with chloroacetone in the presence of potassium carbonate under reflux conditions in acetone. This reaction yields the corresponding ether, which is then reacted with N,N-dimethylformamide-dimethyl acetal at elevated temperatures to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of (Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. Molecular docking studies have shown that the compound can effectively inhibit certain enzymes, such as aspulvinone dimethylallyltransferase .
Comparison with Similar Compounds
(Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide can be compared with other similar compounds, such as:
5-[2-(3,5-dimethoxyphenoxy)ethyl]-2H-1,2,3,4-tetrazole: This compound contains a tetrazole ring instead of the imidamide group, which may result in different chemical and biological properties.
(2Z)-3-{4-[(1R)-1-amino-2-hydroxyethyl]-2,5-dimethoxyphenoxy}-2-hydroxyprop-2-enoic acid: This compound has a hydroxyprop-2-enoic acid moiety, which may affect its reactivity and biological activity.
The uniqueness of (Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenoxy)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H14N2O4/c1-14-7-3-8(15-2)5-9(4-7)16-6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) |
InChI Key |
XNLBFXYHPLDXOP-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)OC/C(=N/O)/N)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)OCC(=NO)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


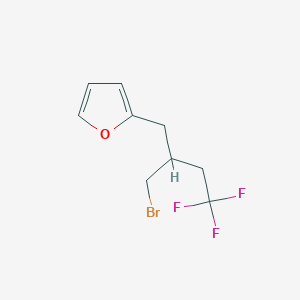

![2,5-Dichloropyrimido[4,5-D]pyrimidine](/img/structure/B14867961.png)
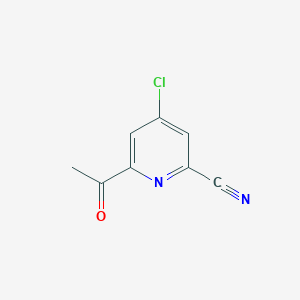

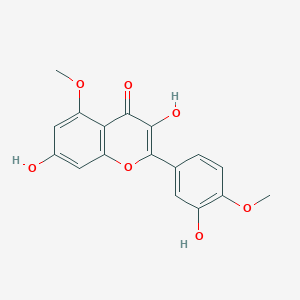
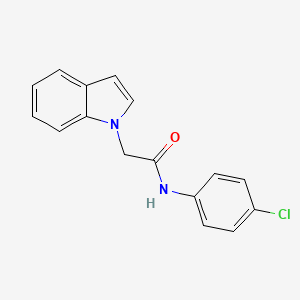
![1-[4-(dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole](/img/structure/B14868013.png)
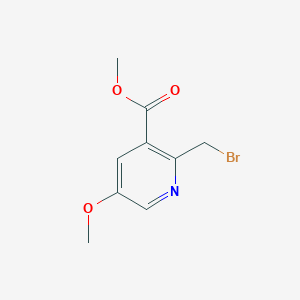
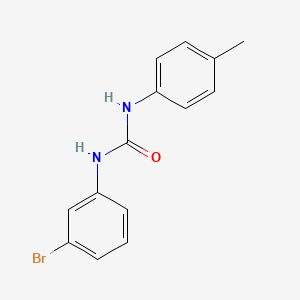
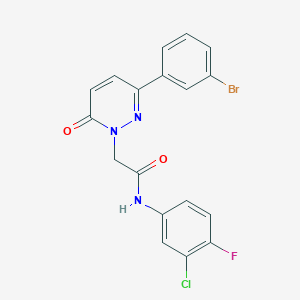


![7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14868035.png)
